molecular formula C6H9NOS B1396640 [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine CAS No. 171661-56-6

[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine

Cat. No. B1396640
CAS RN: 171661-56-6
M. Wt: 143.21 g/mol
InChI Key: KLKQAOHZFHBEIQ-UHFFFAOYSA-N
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Description

“[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” is a chemical compound with the CAS Number: 171661-56-6 . Its IUPAC name is 2-amino-2-(1H-1lambda3-thiophen-2-yl)ethan-1-ol . The molecular weight of this compound is 144.22 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H10NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8-9H,4,7H2 .


Chemical Reactions Analysis

Thiophene derivatives like “this compound” can undergo various chemical reactions. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Physical And Chemical Properties Analysis

“this compound” is stored at a temperature of 28°C .

Scientific Research Applications

  • Catalytic Asymmetric Hydrogenation

    A study by Li et al. (2011) explored the catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate for the formal synthesis of cognitive enhancer T-588. They achieved high enantiomeric excess, demonstrating the potential of this approach for synthesizing complex molecules (Li et al., 2011).

  • Synthesis of Thiazoles

    Wardkhan et al. (2008) reported the synthesis of thiazoles and their fused derivatives with antimicrobial activities. They explored the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents, leading to the creation of compounds with potential antibacterial and antifungal properties (Wardkhan et al., 2008).

  • Chemoselective Synthesis

    Pradhan et al. (2005) described the chemoselective synthesis of thioaurones or hydroxy ketones, using benzo[b]thiophen-2-yl alkylates in novel anionic ortho-Fries rearrangements. This methodology offers new pathways for synthesizing benzothienopyranones and thiafluorenones (Pradhan et al., 2005).

  • Photoinduced Direct Oxidative Annulation

    Zhang et al. (2017) developed a photoinduced direct oxidative annulation process for the synthesis of highly functionalized polyheterocyclic compounds. This method was used for the annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, showcasing the potential for green chemistry applications (Zhang et al., 2017).

  • LED-Induced Polymerization

    In a study by Zhang et al. (2015), star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives were used as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. This research highlights the potential of these compounds in advanced materials science, particularly in polymer chemistry (Zhang et al., 2015).

Future Directions

Thiophene-based analogs, including “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine”, have attracted the interest of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for thiophene derivatives.

Biochemical Analysis

Biochemical Properties

[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of geldanamycin derivatives, which are known to inhibit HCV replication by targeting Hsp90 . The nature of these interactions often involves binding to active sites on enzymes or forming complexes with proteins, thereby influencing their activity and stability.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the performance of poly(3-hexylthiophene)/CdSe hybrid solar cells, indicating its potential impact on cellular energy metabolism . Additionally, its role in the synthesis of piperazine-2,6-dione derivatives suggests it may influence cellular processes related to protein synthesis and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, it undergoes microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione derivatives, which may act as enzyme inhibitors or activators . These interactions can lead to changes in cellular function and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is a light yellow clear liquid that turns red upon prolonged exposure, indicating potential degradation . This degradation can affect its efficacy and interactions with biomolecules over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For example, studies on similar compounds have shown threshold effects where low doses enhance cellular function, but high doses result in toxicity . Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes condensation reactions to form derivatives that participate in metabolic processes . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting its bioavailability and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

2-amino-2-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKQAOHZFHBEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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